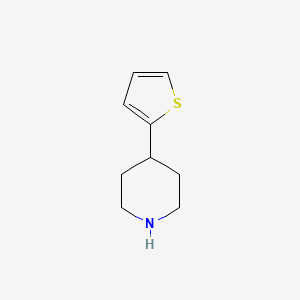

2-氯-3-乙基-7,8-二甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

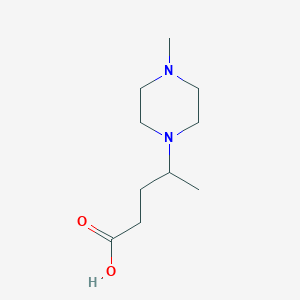

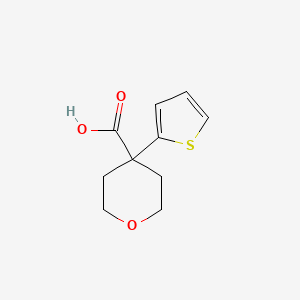

The compound 2-Chloro-3-ethyl-7,8-dimethylquinoline is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse applications, including their use in medicinal chemistry as antimalarial and antimicrobial agents, as well as in materials science and catalysis.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include the formation of intermediates, such as those described in the synthesis of 2-(1-(arylimino)ethyl)-8-arylimino-5,6,7-trihydroquinolines . These compounds were synthesized and characterized, indicating the presence of isomer forms due to the migration of a double bond. Similarly, novel 2- and 8-substituted 4-amino-7-chloroquinolines were synthesized, demonstrating the versatility of substituents that can be introduced into the quinoline framework . The synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride also exemplifies the multi-step nature of quinoline synthesis, involving acylation, Bischler-Napieralski reaction, and reduction steps .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with the potential for various substituents to influence the overall geometry. For instance, iron dichloride complexes of aryliminoethyl-arylimino-trihydroquinolines were found to adopt distorted bipyramidal coordination geometry at iron, as determined by single-crystal X-ray diffraction studies . The structure of 7-acetyl-8-(4-chlorophenyl)-3-ethylsulfanyl-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile also reveals a significant inclination between the chlorophenyl ring and the pyridine ring of the isoquinoline ring system .

Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions. The iron complexes mentioned previously exhibited high activities toward ethylene polymerization, indicating their potential as catalysts in industrial processes . The reactivity of cyclopalladated compounds derived from quinoline ligands also demonstrates the ability of these compounds to undergo bond cleavage and insertion reactions with alkynes, leading to the formation of organometallic compounds with allylic moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. For example, the presence of electron-donating amino and dimethylamino substituents was found to be compatible with coupling conditions in the synthesis of substituted 4-amino-7-chloroquinolines . The crystal structure of the 7-acetyl-8-(4-chlorophenyl)-3-ethylsulfanyl-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile shows the formation of dimers through hydrogen bonding, which can affect the compound's solubility and stability .

科学研究应用

抗真菌活性

2-氯-3-乙基-7,8-二甲基喹啉显示出潜在的抗真菌活性。与该化合物相关的化合物,如2-氯-3-(2-硝基)乙基-和(2-硝基)乙烯基喹啉,已被合成并针对包括曲霉和白念珠菌在内的各种微生物进行了体外抗真菌活性测试。其中几种化合物表现出对这些微生物的强烈抑制作用(Cziáky等,1996)。

抗结核活性

在抗结核研究领域,与2-氯-3-乙基-7,8-二甲基喹啉相关的新化合物,特别是5-氯-2-(噻吩-2-基)-7,8-二氢喹啉-6-甲酰胺,已被设计、合成和评估。这些化合物表现出有希望的抗结核药物,具有较低的细胞毒性,表明它们在治疗结核病方面的潜力(Marvadi et al., 2020)。

抗肿瘤活性

含有[2-[(2-羟乙基)氨基]乙基]氨基侧链的蒽醌,与2-氯-3-乙基-7,8-二甲基喹啉类似结构,显示出比含有三级胺基侧链的蒽醌具有更强的抗肿瘤活性。这突显了喹啉衍生物在癌症治疗中的潜力,尽管特定侧链的存在是重要但不足以产生显著的生物活性(Zee-Cheng et al., 1979)。

有机化学中的合成应用

2-氯-3-乙基-7,8-二甲基喹啉及其类似物已被广泛研究其在有机化学中的合成应用。这些化合物已被用于合成喹啉环系统和用于构建融合或二元喹啉核杂环系统的反应。这些化合物的生物评价和合成应用已成为最近研究的焦点,表明它们在化学合成中的多功能性(Hamama et al., 2018)。

属性

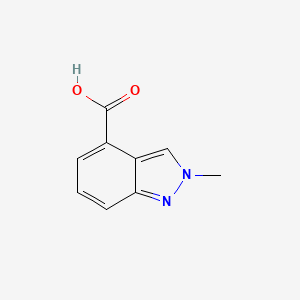

IUPAC Name |

2-chloro-3-ethyl-7,8-dimethylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN/c1-4-10-7-11-6-5-8(2)9(3)12(11)15-13(10)14/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHSPFGLRVSVKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C(=C(C=CC2=C1)C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594448 |

Source

|

| Record name | 2-Chloro-3-ethyl-7,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-ethyl-7,8-dimethylquinoline | |

CAS RN |

917746-29-3 |

Source

|

| Record name | 2-Chloro-3-ethyl-7,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)